tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate
Description
tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring (four-membered saturated ring) substituted with a tert-butoxycarbonyl (Boc) protecting group and an oxetane-derived amine moiety. The oxetane ring (a strained four-membered oxygen heterocycle) contributes to unique physicochemical properties, such as enhanced metabolic stability and solubility, making it valuable in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
tert-butyl 3-(oxetan-3-ylamino)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(5-13)12-9-6-15-7-9/h8-9,12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXKOYRLTABGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and oxetan-3-ylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane or azetidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Bases such as sodium hydride or potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane or azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is C11H20N2O3. Its structure includes an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an oxetane ring, which is a four-membered cyclic ether. These features contribute to its potential as a scaffold for drug design.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some azetidine derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary studies indicate that certain azetidine-based compounds may inhibit cancer cell proliferation, making them candidates for further investigation in oncology.
- CNS Activity : Compounds with similar structures have been studied for their effects on the central nervous system, indicating potential use in treating neurological disorders.
Therapeutic Potential
Given its structural properties, this compound may serve as a lead compound in developing new therapeutics. Its ability to modify biological pathways could lead to advancements in treating conditions such as:
- Pain Management : Similar compounds have been explored as analogues for pain medications.
- Antidepressants : The CNS activity suggests potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular structure of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate to analogs with varying substituents on the azetidine ring, focusing on synthesis, spectral data, and structural implications.
Azetidine Derivatives with Heterocyclic Substituents
- Example 1: tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (4p) Synthesis: Prepared via reaction of azetidine precursor with indole, DBU, and methyl acrylate (16 hours, 55% yield) . Key Data: HRMS (ESI+) m/z 367.1633 (calc. 367.1628). Comparison: The indole substituent introduces aromaticity and planar geometry, contrasting with the oxetane's non-aromatic, strained structure. Indole derivatives may exhibit stronger π-π interactions in biological systems.
- Example 2: tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Synthesis: Suzuki-Miyaura coupling with 4-bromopyrazole, yielding 70–80% via Pd catalysis . Key Data: IR shows C=O stretch at ~1740 cm⁻¹; ¹H-NMR confirms pyrazole protons at δ 7.2–7.8 .
Azetidine Derivatives with Amino/Alkylamino Substituents
- Example 3: tert-Butyl 3-[(2-ethoxy-2-oxoethyl)amino]azetidine-1-carboxylate (CAS: 1463522-56-6) Synthesis: Likely involves alkylation of azetidine with ethyl glyoxylate derivatives . Key Data: Molecular weight 258.31 g/mol; purity ≥95% . Comparison: The ethoxy-oxoethyl group introduces an ester functionality, offering sites for further derivatization, unlike the oxetane’s rigid ether.
- Example 4: tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1262411-27-7) Key Data: Molecular weight 202.25 g/mol; LogP likely lower due to polar hydroxymethyl group . Comparison: The hydroxymethyl group increases hydrophilicity, while the oxetane may balance solubility and metabolic stability.
Azetidine Derivatives with Fluorinated Substituents
- Example 5 : tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1126650-66-5)
Data Tables
Table 2. Physicochemical Properties
| Compound Type | LogP (Predicted) | TPSA (Ų) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|---|
| Oxetane-amino derivative* | ~1.5 | 60–70 | Moderate | Stable under acidic conditions |
| Pyrazole derivatives | 2.0–3.0 | 80–90 | Low | Sensitive to oxidation |
| Fluorinated derivatives | 1.0–1.8 | 50–60 | High | Hydrolytically stable |
| Hydroxymethyl derivatives | 0.5–1.0 | 90–100 | High | Prone to hygroscopicity |
Key Findings and Implications
Synthetic Flexibility: The Boc-protected azetidine core allows diverse functionalization via nucleophilic substitution or coupling reactions. Oxetane-amino derivatives may require optimized conditions to accommodate the oxetane’s steric strain .
Structural Impact :
- Oxetane substituents improve solubility compared to aromatic groups (e.g., indole, pyrazole) but may reduce hydrogen-bonding capacity .
- Fluorinated analogs exhibit enhanced metabolic stability, while hydroxymethyl groups increase polarity .
Safety Considerations : While direct toxicity data for the target compound are lacking, analogs like tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate show acute oral toxicity (Category 4) and skin irritation, suggesting careful handling is warranted .
Biological Activity
Tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES : CC(C)(C)OC(=O)N1CC(C1)NC2COC2
- InChIKey : AGXKOYRLTABGHX-UHFFFAOYSA-N
The compound features an azetidine ring fused with an oxetane moiety, which has been associated with various biological activities, particularly in drug discovery contexts.
1. Inhibition of Enzymatic Activity
Research has shown that compounds containing azetidine and oxetane rings can act as inhibitors for various enzymes. The presence of the oxetane ring enhances binding affinity due to its unique steric and electronic properties, allowing for better interaction with target proteins.
2. Anticancer Potential
Studies suggest that derivatives of azetidine have shown promise in anticancer applications. For instance, modifications to the azetidine structure have led to compounds that inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
3. Neuroprotective Effects
Certain azetidine derivatives have demonstrated neuroprotective properties in preclinical models. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases.
Case Studies
- Study on Oxetane Derivatives : A study published in Nature highlighted that oxetane-containing compounds exhibited enhanced solubility and bioavailability compared to their non-oxetane counterparts, suggesting a favorable pharmacokinetic profile for drug development .
- Azetidine Analogues in Cancer Therapy : Research indicated that azetidine analogues could effectively inhibit specific cancer cell lines, with IC values in the low micromolar range. These findings support further investigation into their therapeutic potential .
- Neuroprotective Activity : In a study evaluating neuroprotective effects, a related azetidine compound showed significant reduction in neuronal apoptosis in vitro, indicating potential for developing neuroprotective agents .
Table 1: Biological Activity Summary of this compound
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzymatic Inhibition | Increased binding affinity | |
| Anticancer Activity | Inhibition of tumor growth | |
| Neuroprotection | Reduced neuronal apoptosis |
Table 2: Structural Characteristics and Predicted Collisional Cross Section (CCS)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 229.15468 | 161.6 |
| [M+Na]+ | 251.13662 | 160.7 |
| [M+NH4]+ | 246.18122 | 159.8 |
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate?
- Methodological Answer : Synthesis of azetidine-carboxylate derivatives often employs nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates are typically synthesized using dichloromethane as a solvent with triethylamine (TEA) as a base and DMAP as a catalyst at 0–20°C . Optimization involves monitoring reaction progress via TLC or HPLC, with purification via flash chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (e.g., 70–85%) are achieved by controlling temperature and stoichiometry of oxetan-3-amine and azetidine precursors .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires multi-technique analysis:
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and azetidine/oxetane ring protons (δ 3.0–4.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (exact mass: 254.1630).
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm and N-H bend at ~1550 cm .
Q. What purification strategies are effective for removing byproducts in azetidine-carboxylate syntheses?
- Methodological Answer : Byproducts (e.g., unreacted oxetan-3-amine or tert-butyl chloroformate) are removed via:
- Liquid-Liquid Extraction : Using water and DCM to isolate the organic phase.
- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) for polar impurities.
- Recrystallization : Tert-butyl derivatives often crystallize in hexane/ethyl acetate mixtures at low temperatures .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for optimizing tert-butyl azetidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. For example, ICReDD’s workflow combines computed activation energies with experimental data to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) that minimize side reactions like azetidine ring-opening . Machine learning (ML) models trained on PubChem datasets can further predict regioselectivity in amination reactions .
Q. What analytical approaches resolve contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Conflicting stereochemistry data (e.g., unexpected diastereomers) require:
- X-ray Crystallography : Resolve absolute configuration (e.g., Acta Crystallographica protocols for tert-butyl piperidine analogs ).
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers.
- Dynamic NMR : Detect rotational barriers in oxetane-azetidine conformers at variable temperatures .
Q. How do solvent polarity and temperature affect the stability of tert-butyl carbamate groups?
- Methodological Answer : Accelerated stability studies under varying conditions (e.g., 40°C/75% RH for 4 weeks) reveal:
Q. What strategies mitigate competing side reactions in oxetane-azetidine coupling?
- Methodological Answer : Competing reactions (e.g., over-alkylation or ring-opening) are minimized by:
- Protecting Group Strategy : Use Boc for azetidine NH and orthogonal Fmoc for oxetane NH.
- Stepwise Coupling : React azetidine-1-carboxylate with oxetan-3-ylamine in the presence of HATU/DIPEA at 0°C.
- In Situ FTIR Monitoring : Track amine consumption to halt reactions at >90% conversion .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting yield data in similar synthetic routes?
- Methodological Answer : Discrepancies arise from variables like reagent purity or moisture content. For example:
- Case 1 : Yields of 70% (dry dichloromethane) vs. 50% (humid conditions) due to Boc-group hydrolysis.
- Mitigation : Use molecular sieves and anhydrous solvents.
- Case 2 : Higher yields (85%) with DMAP vs. lower yields (60%) without, highlighting catalytic efficiency .
Q. What experimental controls validate the absence of regioisomers in the final product?
- Methodological Answer :
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm substitution patterns.
- Isotopic Labeling : N-labeled oxetan-3-amine traces N-migration during coupling.
- Reference Standards : Compare retention times/spiking with authentic samples in HPLC .
Methodological Tools & Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
